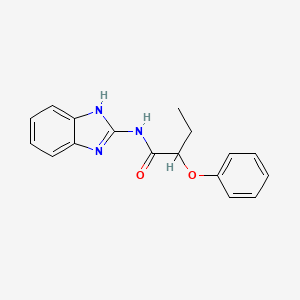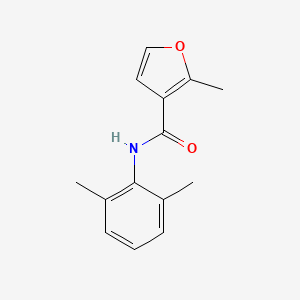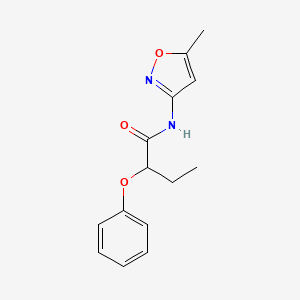![molecular formula C21H29N3O7 B4033920 Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid](/img/structure/B4033920.png)
Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid
Overview
Description
Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid is a complex organic compound that features a combination of azepane, piperidine, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the nitrophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the azepane ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and azepane rings.
Reduction: Reduction reactions can be used to modify the nitrophenyl group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine and azepane rings provide structural stability and facilitate binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-Azepanyl[1-(3-chlorobenzyl)-3-piperidinyl]methanone ethanedioate: This compound shares a similar core structure but differs in the substituents attached to the piperidine ring.
2-(Azepan-1-yl)ethyl methacrylate: Another compound with an azepane ring, used in polymer chemistry.
Uniqueness
Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3.C2H2O4/c23-19(21-11-3-1-2-4-12-21)17-8-6-10-20(15-17)14-16-7-5-9-18(13-16)22(24)25;3-1(4)2(5)6/h5,7,9,13,17H,1-4,6,8,10-12,14-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWNEPRVCLCJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate](/img/structure/B4033840.png)
![N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-PHENOXYACETAMIDE](/img/structure/B4033856.png)
![methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4033862.png)
![methyl 2-[(cyclohexylamino)carbonyl]hydrazinecarboxylate](/img/structure/B4033865.png)
![6-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4033873.png)
![3-{[(2-furylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4033879.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B4033883.png)
![2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoic acid](/img/structure/B4033885.png)

![2,5-dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4033915.png)

![1-{[1-(3-chlorobenzyl)-3-piperidinyl]carbonyl}azepane oxalate](/img/structure/B4033923.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B4033931.png)

